molecular formula C20H20O4 B5775097 3-ethyl-7-[(3-methoxybenzyl)oxy]-4-methyl-2H-chromen-2-one

3-ethyl-7-[(3-methoxybenzyl)oxy]-4-methyl-2H-chromen-2-one

Cat. No.: B5775097
M. Wt: 324.4 g/mol
InChI Key: OFTJIMZSNMZVDH-UHFFFAOYSA-N
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Description

3-ethyl-7-[(3-methoxybenzyl)oxy]-4-methyl-2H-chromen-2-one is a synthetic organic compound belonging to the class of chromen-2-one derivatives. These compounds are known for their diverse biological activities and are often studied for their potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-ethyl-7-[(3-methoxybenzyl)oxy]-4-methyl-2H-chromen-2-one typically involves the reaction of 7-hydroxy-4-methylcoumarin with 3-methoxybenzyl bromide in the presence of a base such as potassium carbonate in a suitable solvent like dimethylformamide (DMF). The reaction proceeds via nucleophilic substitution, where the hydroxyl group of the coumarin derivative is replaced by the 3-methoxybenzyl group.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. This might include the use of continuous flow reactors and automated purification systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

3-ethyl-7-[(3-methoxybenzyl)oxy]-4-methyl-2H-chromen-2-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different biological activities.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

    Substitution: Bases like potassium carbonate or acids like hydrochloric acid can facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce deoxygenated compounds.

Scientific Research Applications

3-ethyl-7-[(3-methoxybenzyl)oxy]-4-methyl-2H-chromen-2-one has been studied for various scientific research applications, including:

    Chemistry: As a model compound for studying reaction mechanisms and developing new synthetic methodologies.

    Biology: Investigating its potential as a bioactive molecule with antimicrobial, anti-inflammatory, or anticancer properties.

    Medicine: Exploring its therapeutic potential in drug development, particularly for diseases where chromen-2-one derivatives have shown efficacy.

Mechanism of Action

The mechanism of action of 3-ethyl-7-[(3-methoxybenzyl)oxy]-4-methyl-2H-chromen-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes and biological outcomes. The exact pathways involved would depend on the specific biological context and the nature of the target molecules.

Comparison with Similar Compounds

Similar Compounds

    7-hydroxy-4-methylcoumarin: A precursor in the synthesis of 3-ethyl-7-[(3-methoxybenzyl)oxy]-4-methyl-2H-chromen-2-one.

    3-methoxybenzyl bromide: Another precursor used in the synthesis.

    Other chromen-2-one derivatives: Compounds with similar structures but different substituents, which may exhibit different biological activities.

Uniqueness

This compound is unique due to its specific combination of substituents, which can influence its chemical reactivity and biological activity. This uniqueness makes it a valuable compound for research and potential therapeutic applications.

Properties

IUPAC Name

3-ethyl-7-[(3-methoxyphenyl)methoxy]-4-methylchromen-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20O4/c1-4-17-13(2)18-9-8-16(11-19(18)24-20(17)21)23-12-14-6-5-7-15(10-14)22-3/h5-11H,4,12H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OFTJIMZSNMZVDH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(C2=C(C=C(C=C2)OCC3=CC(=CC=C3)OC)OC1=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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